molecular formula C21H26F3IO3S B010329 Bis(4-tert-butylphenyl)iodonium triflate CAS No. 84563-54-2

Bis(4-tert-butylphenyl)iodonium triflate

Cat. No.: B010329
CAS No.: 84563-54-2
M. Wt: 542.4 g/mol
InChI Key: VGZKCAUAQHHGDK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate can be synthesized through the reaction of iodobenzene with tert-butyl lithium, followed by the reaction with trifluoromethanesulfonic acid . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols, aldehydes, and ketones[][3].

    Substitution: The compound can participate in substitution reactions, where the iodonium group is replaced by other nucleophiles[][3].

Common Reagents and Conditions

Common reagents used in reactions with Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate include trifluoromethanesulfonic acid, tert-butyl lithium, and various nucleophiles[3][3]. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity[3][3].

Major Products Formed

The major products formed from reactions involving Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized alcohols, aldehydes, or ketones, while substitution reactions may produce various substituted aromatic compounds[3][3].

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate include:

Uniqueness

Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate is unique due to its high efficiency as a photoinitiator and photoacid generator. Its ability to generate reactive intermediates under UV light makes it particularly valuable in applications requiring precise control over polymerization and photochemical processes .

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.CHF3O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZKCAUAQHHGDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370536
Record name Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84563-54-2
Record name Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl methyl ether (5 ml) was added to bis(p-tert-butylphenyl)iodonium acetate (467 mg; 1 mmol) and methyl trifluoromethanesulfonate (170 mg; 1.05 mmol), and the resultant mixture was allowed to react for 4 hours at room temperature while being stirred. The solid formed by reaction was purified and separated through filtration, and dried under vacuum, to thereby yield 412 mg of bis(p-tert-butylphenyl)iodonium trifluoromethanesulfonate (yield: 76%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
467 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(4-tert-butylphenyl)iodonium triflate
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